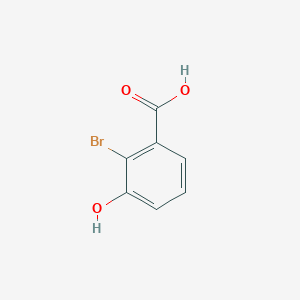

2-Bromo-3-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPZLKQDSNPABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726818 | |

| Record name | 2-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91658-91-2 | |

| Record name | 2-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-hydroxybenzoic Acid

This compound is a halogenated aromatic carboxylic acid that serves as a highly valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene ring, provides multiple reactive sites for chemical modification. This trifunctional arrangement makes it a strategic precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, providing researchers and drug development professionals with the technical insights necessary for its effective application.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in experimental work. The properties of this compound are summarized below, providing essential data for reaction planning and material handling.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Benzoic acid, 2-bromo-3-hydroxy- | [1] |

| CAS Number | 91658-91-2 | [1][2] |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Off-white to light grey solid/powder | [3][4] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental spectra for this specific isomer are not always available in public databases, its structural features allow for the prediction of key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, hydroxyl, and carboxyl substituents. A broad singlet, typically downfield, would correspond to the acidic proton of the carboxylic acid, while another broad singlet would indicate the phenolic hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (~170 ppm), while the chemical shifts of the aromatic carbons will be determined by their position relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding. |

| O-H Stretch (Phenol) | 3600-3200 | Broad band. |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, sharp absorption. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands of variable intensity. |

| C-Br Stretch | 680-515 | Typically in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, this compound will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 216 and 218. This isotopic signature is definitive for a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways include the loss of H₂O, CO, and COOH, leading to other significant peaks in the mass spectrum.

Synthesis and Reaction Pathways

This compound is typically synthesized via electrophilic aromatic substitution on a substituted benzene precursor. A common and logical route is the direct bromination of 3-hydroxybenzoic acid.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid

This protocol is adapted from established methods for the bromination of activated aromatic rings.[5] The hydroxyl group is a strong activating group and, along with the carboxylic acid (a meta-director), will direct the incoming electrophile (Br⁺).

-

Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Catalyst Addition (Optional): While the ring is highly activated, a Lewis acid catalyst like iron powder can be used to facilitate the reaction.[5]

-

Bromination: Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise to the reaction mixture at room temperature with continuous stirring. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into ice water. If excess bromine is present, it can be neutralized with a saturated solution of sodium thiosulfate.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its three functional groups.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

This multifunctional nature makes it an ideal scaffold for building molecular libraries. A closely related isomer, 3-Bromo-2-hydroxybenzoic acid, is a documented intermediate in the synthesis of bifeprunox , an experimental drug developed for treating psychiatric disorders.[6][7] In that synthesis, the precursor is used to construct the 7-bromobenzoxazolin-2-one core, demonstrating the power of this structural motif in accessing complex, biologically active heterocycles.[6][7] The applications of bromo-hydroxybenzoic acids extend to the development of novel antimicrobial agents, where they serve as foundational structures for creating new classes of antibacterial and antifungal compounds.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[10][11] Avoid breathing dust by using a suitable respirator if dust generation is unavoidable.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

-

-

Storage:

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an important tool for the construction of novel molecular architectures. By understanding its chemical behavior and adhering to strict safety protocols, researchers can effectively leverage this building block to advance the frontiers of drug discovery and materials science.

References

- 1. This compound | C7H5BrO3 | CID 57474212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91658-91-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-BROMO-2-HYDROXYBENZOIC ACID CAS#: 3883-95-2 [m.chemicalbook.com]

- 5. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Crystal structure of 3-bromo-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2-hydroxybenzoic Acid | High Purity Reagent [benchchem.com]

- 8. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

2-Bromo-3-hydroxybenzoic acid CAS number 91658-91-2

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzoic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, presents multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, key chemical reactions, and potential applications in medicinal chemistry and materials science. Furthermore, it details established analytical methodologies for its characterization and quantification, alongside essential safety and handling protocols.

Core Chemical Identity and Properties

This compound is a solid organic compound whose utility is primarily derived from the specific arrangement of its functional groups, which dictates its reactivity and potential as a molecular building block.

Chemical Structure

The molecule consists of a benzoic acid backbone with a bromine atom positioned ortho to the carboxyl group and a hydroxyl group in the meta position. This substitution pattern influences the electronic properties and steric environment of the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound's physical properties are summarized below. It is typically supplied as a solid powder and requires specific storage conditions to maintain its stability.[1][2]

| Property | Value | Source |

| CAS Number | 91658-91-2 | [3] |

| Molecular Formula | C₇H₅BrO₃ | [3][4] |

| Molecular Weight | 217.02 g/mol | [3][4] |

| IUPAC Name | This compound | [1][3] |

| Melting Point | 160-161 °C | [2][5] |

| Boiling Point (Predicted) | 335.1 ± 32.0 °C | [2] |

| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.73 ± 0.10 | [2] |

| Physical Form | Solid, powder | [1][2] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [1][6] |

| InChI Key | GBPZLKQDSNPABG-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)Br)C(=O)O | [3] |

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a logical synthetic pathway can be proposed based on fundamental principles of electrophilic aromatic substitution.

Proposed Synthesis: Electrophilic Bromination

The synthesis would likely start from 3-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The position ortho to the hydroxyl group (C2) is sterically accessible and electronically activated, making it the most probable site for bromination.

Caption: Plausible synthetic workflow for this compound.

Causality in Experimental Design:

-

Choice of Substrate: 3-Hydroxybenzoic acid is a commercially available and logical precursor.[7][8]

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine (Br₂) are common reagents for this transformation.[9][10] The reaction may be performed in a suitable solvent like a halogenated hydrocarbon or acetic acid.

-

Reaction Control: The strong activating effect of the hydroxyl group may lead to multiple brominations. Therefore, controlling the stoichiometry of the brominating agent and reaction temperature is critical to favor mono-bromination.[11]

Chemical Reactivity

The compound's trifunctional nature makes it a valuable intermediate. The reactivity of each functional group can be selectively addressed.

-

Carboxylic Acid Group: Can undergo standard reactions such as esterification, conversion to acid chlorides, and amide bond formation.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Bromo-Aryl Moiety: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. It can also be displaced via nucleophilic aromatic substitution under certain conditions.

Caption: Reactivity map showing the synthetic utility of the core molecule.

Applications in Drug Discovery and Materials Science

While direct applications of this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of high-value compounds. Halogenated benzoic acids are crucial building blocks in medicinal chemistry, where the halogen can serve as a synthetic handle or modulate a molecule's pharmacokinetic properties.[12]

Potential Roles:

-

Scaffold for Bioactive Molecules: It can serve as a starting material for synthesizing complex heterocyclic systems or substituted biaryls, which are common motifs in pharmaceuticals. The synthesis of phenazine-1-carboxylic acid derivatives, known for antibacterial properties, from the related 2-bromo-3-nitrobenzoic acid highlights this potential.[13]

-

Fragment-Based Drug Design: As a small, functionalized aromatic molecule, it is a candidate for fragment-based screening libraries to identify starting points for novel drug discovery programs.

-

Functional Materials: Similar to its tribrominated analogue, which is used to modify nanoparticles and enhance flame retardancy, this compound could be explored for the surface functionalization of materials.[14]

Analytical and Quality Control Protocols

Robust analytical methods are essential for verifying the purity and identity of this compound in a research or manufacturing setting.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of aromatic acids.

Self-Validating Protocol:

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a calibration curve by preparing a series of dilutions (e.g., from 1 to 100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and acetonitrile or methanol. A typical starting point is a 60:40 mixture of acidified water to organic solvent.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the analyte exhibits strong absorbance (e.g., ~220 nm or ~300 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Run the standards to establish the calibration curve (Absorbance vs. Concentration). Inject the test sample and quantify its concentration and purity by comparing its peak area to the calibration curve. The linearity of the curve (R² > 0.999) validates the method's accuracy over the tested range.

Spectroscopic Identification

While a complete public database of spectra is limited, the expected spectral features provide a basis for structural confirmation.[6][15][16]

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the hydroxyl proton.- Three distinct aromatic proton signals in the 7-8 ppm region, showing characteristic coupling patterns. |

| ¹³C NMR | - A signal for the carboxyl carbon (~170 ppm).- Six distinct aromatic carbon signals, including signals for carbons attached to the -OH, -Br, and -COOH groups. |

| FT-IR | - A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp O-H stretch from the phenol group (~3400 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-Br stretch in the fingerprint region (< 700 cm⁻¹). |

| Mass Spec. (EI) | - A characteristic molecular ion peak (M⁺) showing a pair of signals of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Colorimetric Analysis for Phenolic Group

This method provides a rapid qualitative or semi-quantitative confirmation of the phenolic hydroxyl group.[17]

-

Principle: Phenols react with iron(III) ions in a weakly acidic solution to form a distinctively colored complex (typically violet-blue).[17]

-

Protocol:

-

Dissolve a small amount of the sample in water or ethanol.

-

Add a few drops of a dilute (e.g., 1%) aqueous solution of iron(III) chloride (FeCl₃).

-

The immediate formation of a violet-blue color provides positive evidence for the presence of the phenolic group. The intensity of the color is proportional to the concentration and can be quantified using a colorimeter.[17]

-

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this compound. The compound is classified with specific hazards that require appropriate control measures.

GHS Hazard Identification

-

Signal Word: Warning[1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][19]

-

Personal Protective Equipment (PPE): [18][19][20]

-

Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18][21]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Recommended storage temperature is between 2-8°C.[1][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

- 1. This compound | 91658-91-2 [sigmaaldrich.com]

- 2. minstar.lookchem.com [minstar.lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS: 91658-91-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 91658-91-2 | CAS DataBase [m.chemicalbook.com]

- 6. 91658-91-2|this compound|BLD Pharm [bldpharm.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 3-Bromo-2-hydroxybenzoic Acid | High Purity Reagent [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. edu.rsc.org [edu.rsc.org]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Bromo-3-hydroxybenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are fundamental scaffolds in the realm of medicinal chemistry and materials science. Their rigid aromatic core, coupled with the versatile reactivity of the carboxylic acid and other substituents, makes them invaluable as starting materials and key intermediates in the synthesis of complex molecular architectures. Within this class of compounds, this compound (Figure 1) represents a strategically functionalized building block. The ortho-bromo substituent provides a handle for a variety of cross-coupling reactions, while the adjacent hydroxyl and carboxylic acid groups can participate in hydrogen bonding, chelation, and further derivatization. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 1-position.

Figure 1: 2D Structure of this compound

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 91658-91-2 | [PubChem][1] |

| Molecular Formula | C₇H₅BrO₃ | [PubChem][1] |

| Molecular Weight | 217.02 g/mol | [PubChem][1] |

| InChI | InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | [PubChem][1] |

| SMILES | C1=CC(=C(C(=C1)O)Br)C(=O)O | [PubChem][1] |

Spectroscopic Characterization

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, hydroxyl, and carboxyl groups. The protons on the ring will likely appear as multiplets. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[2] The C=O stretching of the carboxyl group will give a strong absorption band around 1700 cm⁻¹.[2] The O-H stretching of the phenolic hydroxyl group will also be present. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

1.1.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected to appear as a pair of peaks of nearly equal intensity at m/z 216 and 218, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[3]

Crystallographic Data

While the crystal structure of this compound has not been reported, a detailed analysis of its isomer, 3-Bromo-2-hydroxybenzoic acid, provides valuable insights into the likely solid-state conformation.[4] In the crystal structure of 3-Bromo-2-hydroxybenzoic acid, molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[4] An intramolecular hydrogen bond is also observed between the hydroxyl and carboxyl groups.[4] It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, leading to the formation of dimeric structures in the solid state.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Source |

| logP | 1.7 | Computed | [PubChem][1] |

| pKa | Not Experimentally Determined | - | - |

| Solubility | Not Quantitatively Determined | - | - |

Experimental Determination of pKa

The pKa of this compound can be determined experimentally by potentiometric titration.[5] A solution of the acid is titrated with a standardized solution of a strong base, and the pH is monitored throughout the titration. The pH at the half-equivalence point corresponds to the pKa of the acid.[5]

Experimental Determination of Solubility

The solubility of this compound in various organic solvents can be determined using the shake-flask method.[6] An excess of the solid compound is added to a known volume of the solvent and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC.

Synthesis and Reactivity

Synthesis

A plausible and efficient synthesis of this compound involves the direct electrophilic bromination of 3-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-, para-director, and the carboxylic acid group is a deactivating, meta-director. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl group.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid (Adapted from a similar procedure)

-

Dissolve 3-hydroxybenzoic acid in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.

-

Bromo Substituent: The bromine atom is a key functional group for introducing further molecular complexity. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Discovery and Development

Halogenated and hydroxylated benzoic acids are privileged scaffolds in medicinal chemistry.[7] The presence of a bromine atom can enhance the binding affinity of a molecule to its biological target and can also improve its pharmacokinetic properties. This compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties.

-

Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs.

-

Antimicrobial Agents: Halogenated phenols and benzoic acids often exhibit antimicrobial activity.

Example of a Related Compound in Drug Development:

3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of an impurity of Sulfasalazine, a drug used to treat inflammatory bowel disease.[8] This highlights the relevance of brominated hydroxybenzoic acids in pharmaceutical synthesis and quality control.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined molecular structure, predictable reactivity, and potential for derivatization at multiple sites make it an attractive starting material for the synthesis of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its key characteristics, from its fundamental molecular properties to its potential applications. Further research into the biological activities of compounds derived from this scaffold is warranted and holds promise for the development of new and effective medicines.

References

- 1. This compound | C7H5BrO3 | CID 57474212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Crystal structure of 3-bromo-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edu.rsc.org [edu.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromo-2-hydroxybenzoic Acid | High Purity Reagent [benchchem.com]

- 8. Benzoic acid, 3-bromo- [webbook.nist.gov]

Spectroscopic Data of 2-Bromo-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxybenzoic acid (CAS No. 16300-41-9) is a substituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for researchers.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₅BrO₃

-

Molecular Weight: 217.02 g/mol

-

Physical Form: Solid

-

Storage: Keep in a dark place, sealed in dry, at 2-8°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched resources, predicted data and analysis of similar compounds, such as 3-hydroxybenzoic acid and 2-bromobenzoic acid, can provide valuable insights.[2][3] The protons on the aromatic ring will exhibit characteristic chemical shifts and coupling patterns based on their substitution.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~9-10 | Singlet (broad) | 1H | -OH |

| ~7.4-7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.2-7.4 | Triplet | 1H | Ar-H |

| ~7.0-7.2 | Doublet of doublets | 1H | Ar-H |

Causality Behind Experimental Choices:

The choice of a deuterated solvent is crucial for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used.[4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its characteristic residual solvent peak which can be used for calibration.[2] The choice of spectrometer frequency (e.g., 400 MHz) affects the resolution of the spectrum, with higher frequencies providing better separation of signals.[4]

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~155 | C-OH |

| ~135 | C-Br |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~110 | Ar-C |

Experimental Protocol: NMR Data Acquisition [5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.[5]

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Expected Infrared Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and carbon-bromine functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid (broad) |

| ~3200 | O-H | Phenolic hydroxyl (broad) |

| ~1700 | C=O | Carboxylic acid |

| ~1600, ~1450 | C=C | Aromatic ring |

| ~1300 | C-O | Carboxylic acid/Phenol |

| ~750 | C-Br | Carbon-bromine stretch |

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples in FTIR spectroscopy as it requires minimal sample preparation.[6] A background spectrum is collected to subtract atmospheric and instrumental interferences.[1]

Experimental Protocol: FTIR-ATR Data Acquisition [6]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes, ⁷⁹Br and ⁸¹Br.

-

Molecular Ion (M⁺): m/z 216 and 218

-

Key Fragmentation Peaks: Fragments corresponding to the loss of -OH (m/z 199/201), -COOH (m/z 171/173), and Br (m/z 137) would be expected.

Experimental Protocol: Mass Spectrometry Data Acquisition [5]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and ionized, typically using a high-energy electron beam (70 eV) in EI mode.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Summary Table

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Predicted chemical shifts for aromatic, carboxyl, and hydroxyl protons. |

| ¹³C NMR | Predicted chemical shifts for aromatic, carboxyl, and hydroxyl-bearing carbons. |

| IR Spectroscopy | Characteristic absorption bands for O-H (acid and phenol), C=O, C=C, C-O, and C-Br functional groups. |

| Mass Spectrometry | Molecular ion peaks at m/z 216 and 218, and characteristic fragmentation patterns. |

Visualization of the Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While experimental data is not always readily available in public databases, a combination of predicted values, analysis of related compounds, and standardized experimental protocols enables researchers to confidently identify and utilize this compound in their work. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this and similar chemical entities.

References

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Benzoic Acid Derivative

In the vast landscape of chemical compounds available to the modern researcher, certain molecules, while not household names, represent untapped potential as versatile building blocks and probes for biological systems. 2-Bromo-3-hydroxybenzoic acid is one such compound. Its unique substitution pattern on the benzoic acid scaffold—a bromine atom ortho to the carboxylic acid and meta to a hydroxyl group—imparts a distinct set of electronic and steric properties. This guide, intended for the discerning scientist, delves into the core chemical principles, synthesis, and potential applications of this compound, providing a foundation for its use in drug discovery and development.

Core Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a halogenated derivative of 3-hydroxybenzoic acid.[1] Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| CAS Number | 91658-91-2 | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)Br)C(=O)O | [1] |

| InChIKey | GBPZLKQDSNPABG-UHFFFAOYSA-N | [1] |

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, computational predictions provide valuable estimates.

| Property (Predicted) | Value | Source |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Polar Surface Area | 57.53 Ų | [1] |

The predicted LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The presence of both hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the oxygen atoms) indicates the potential for this molecule to engage in specific interactions with biological targets.

Synthesis of this compound: A Strategic Approach

A direct, high-yield synthesis of this compound from readily available starting materials is not prominently documented in the chemical literature. However, a logical and experimentally feasible two-step synthetic route can be proposed based on established chemical transformations. This approach involves the selective bromination of a suitable precursor followed by oxidation.

Proposed Synthetic Workflow

The most rational synthetic pathway commences with the bromination of 3-hydroxybenzaldehyde, followed by the oxidation of the resulting 2-bromo-3-hydroxybenzaldehyde to the desired carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from a known procedure for the bromination of 3-hydroxybenzaldehyde.

Materials:

-

3-Hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Suspend 3-hydroxybenzaldehyde (e.g., 5 g, 0.04 mol), iron powder (e.g., 172 mg, 3 mmol), and sodium acetate (e.g., 6.72 g, 0.08 mol) in glacial acetic acid (e.g., 40 mL).

-

Warm the suspension until a clear solution is formed, then cool to room temperature.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture over 15 minutes.

-

Stir the reaction mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from dichloromethane to yield 2-bromo-3-hydroxybenzaldehyde.

Rationale: The hydroxyl group of 3-hydroxybenzaldehyde is an activating ortho-, para-director for electrophilic aromatic substitution. The use of a Lewis acid catalyst like iron powder can facilitate the bromination. The addition of sodium acetate helps to buffer the reaction mixture.

This is a standard oxidation of an aldehyde to a carboxylic acid. Several reagents can be employed.

Materials:

-

2-Bromo-3-hydroxybenzaldehyde

-

Potassium permanganate (KMnO₄) or Jones reagent (H₂CrO₄)

-

Appropriate solvent (e.g., acetone for KMnO₄, acetone for Jones reagent)

-

Dilute sulfuric acid

-

Sodium bisulfite (for workup with KMnO₄)

-

Ether or ethyl acetate for extraction

General Procedure (using KMnO₄):

-

Dissolve 2-bromo-3-hydroxybenzaldehyde in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid.

-

If excess permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite solution.

-

Extract the aqueous layer with a suitable organic solvent like ether or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Rationale: Potassium permanganate is a strong oxidizing agent that readily converts aldehydes to carboxylic acids. The reaction is typically carried out under basic or neutral conditions, followed by acidification to protonate the carboxylate salt. Jones oxidation is another powerful method for this transformation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons in the downfield region, along with broad signals for the hydroxyl and carboxylic acid protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to -OH) | ~7.0-7.2 | d |

| Ar-H (para to -OH) | ~7.3-7.5 | t |

| Ar-H (ortho to -COOH) | ~7.6-7.8 | d |

| -OH | ~9-11 (broad) | s |

| -COOH | ~12-13 (broad) | s |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~110-120 |

| C-OH | ~155-160 |

| C-COOH | ~125-130 |

| C=O | ~165-170 |

| Aromatic CH | ~115-135 (3 signals) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1210-1320 |

| C-Br stretch | 500-600 |

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would be expected at m/z = 216 and 218. Fragmentation would likely involve the loss of H₂O and COOH.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not widely reported, its structural features make it an interesting candidate for fragment-based drug discovery (FBDD) and as a scaffold for the synthesis of more complex bioactive molecules.

Potential as a Molecular Fragment

Fragment-based drug discovery is a powerful methodology where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target.[2] These initial hits are then optimized and grown into more potent lead compounds. This compound possesses several characteristics of a good fragment:

-

Low Molecular Weight: At 217.02 g/mol , it falls within the typical range for fragment libraries.

-

Defined Vector for Growth: The bromine atom provides a handle for synthetic elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of chemical space around the core scaffold.

-

Hydrogen Bonding Capabilities: The hydroxyl and carboxylic acid groups can form key interactions with protein targets.

Caption: Role of this compound in a fragment-based drug design workflow.

A Scaffold for Bioactive Molecules

Halogenated benzoic acids are common intermediates in the synthesis of pharmaceuticals. The bromine atom can be replaced or used to direct further reactions, while the hydroxyl and carboxylic acid groups can be modified to modulate activity and pharmacokinetic properties. For example, related brominated hydroxybenzoic acids have been used as precursors in the synthesis of compounds with potential applications in treating psychiatric disorders.[3] Derivatives of 3-hydroxybenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4]

Safety and Handling

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion and Future Outlook

This compound represents a chemical entity with considerable, yet largely unexplored, potential. Its straightforward, albeit not widely documented, synthesis and its possession of key structural features for molecular recognition and synthetic elaboration make it a valuable tool for the medicinal chemist and drug discovery scientist. Future research should focus on the experimental validation of its physical and chemical properties, the development of a robust and scalable synthesis, and the exploration of its utility in fragment-based screening campaigns against a variety of biological targets. As the demand for novel chemical matter in drug discovery continues to grow, a deeper understanding and utilization of such niche compounds will be paramount.

References

- 1. This compound | C7H5BrO3 | CID 57474212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-hydroxybenzoic acid, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Crystal structure of 3-bromo-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

A Theoretical and Computational Guide to 2-Bromo-3-hydroxybenzoic Acid for Drug Discovery and Molecular Design

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Bromo-3-hydroxybenzoic acid, a substituted aromatic molecule with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to predict and understand the molecule's physicochemical properties, conformational landscape, and spectroscopic signatures using computational methods. By leveraging Density Functional Theory (DFT), we will explore the structural nuances, electronic characteristics, and vibrational modes of this compound. This guide offers not only a theoretical exploration but also practical, step-by-step protocols for performing these computational analyses, thereby providing a robust foundation for future experimental work and rational molecular design.

Introduction: The Significance of this compound

Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional materials. The specific arrangement of functional groups on the aromatic ring dictates the molecule's bioactivity, reactivity, and physical properties. This compound (C₇H₅BrO₃, Molar Mass: 217.02 g/mol ) presents an intriguing case for theoretical study due to the interplay of its constituent functional groups: a carboxylic acid, a hydroxyl group, and a bromine atom.[1]

The ortho-positioning of the hydroxyl and carboxylic acid groups suggests the potential for strong intramolecular hydrogen bonding, a key factor in determining molecular conformation and, consequently, its interaction with biological targets. The presence of a bromine atom further modulates the electronic landscape of the aromatic ring, influencing its reactivity and potential for halogen bonding. Understanding these intricate relationships at a molecular level is paramount for harnessing the full potential of this compound in drug design and materials engineering.

This guide will navigate the theoretical methodologies best suited for elucidating the properties of this compound, providing a virtual laboratory for its in-depth characterization.

Theoretical Framework: A Computational Chemist's Toolkit

To investigate the properties of this compound, we turn to the powerful predictive capabilities of computational chemistry, specifically Density Functional Theory (DFT). DFT has emerged as a highly effective method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost.

The Choice of Method: Why B3LYP/6-311+G(d,p)?

For molecules of this nature, the B3LYP hybrid functional is a well-established and reliable choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in aromatic systems.

The 6-311+G(d,p) basis set provides the necessary flexibility to accurately model the electronic distribution. Let's break down its components:

-

6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more nuanced representation of electron density.

-

+ : The addition of diffuse functions, which are essential for describing the behavior of electrons far from the nucleus. This is particularly important for anions and systems with hydrogen bonding.

-

(d,p) : The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions account for the distortion of atomic orbitals in the molecular environment, which is critical for accurately modeling bond angles and lengths.

This combination of functional and basis set has been shown to provide reliable results for the geometries, vibrational frequencies, and electronic properties of substituted benzoic acids.

Conformational Analysis: Unveiling the Molecule's Preferred Shapes

The flexibility of the hydroxyl and carboxylic acid groups allows this compound to adopt several different conformations. Identifying the most stable conformer is the first and most critical step in any theoretical study, as all other properties are dependent on the molecule's geometry.

The primary conformational freedom lies in the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-O bond of the hydroxyl group. The key interaction governing the conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the hydroxyl oxygen.

A thorough conformational search involves systematically rotating these bonds and performing geometry optimizations for each starting structure. The relative energies of the optimized conformers are then compared to identify the global minimum energy structure.

Diagram: Conformational Search Workflow

Caption: Workflow for identifying the most stable conformer.

Structural Properties: A Theoretical Look at Bond Lengths and Angles

Once the global minimum energy conformer is identified, we can analyze its geometric parameters. While an experimental crystal structure for this compound is not available, we can compare our theoretical predictions with the known crystal structure of its isomer, 3-Bromo-2-hydroxybenzoic acid , to gauge the accuracy of our computational model.[2][3] In the crystal structure of 3-Bromo-2-hydroxybenzoic acid, an intramolecular hydrogen bond is observed between the hydroxyl and carboxyl groups.[2][3] We can anticipate a similar strong intramolecular hydrogen bond in the most stable conformer of this compound.

Table 1: Predicted Key Geometric Parameters for this compound (Calculated at B3LYP/6-311+G(d,p))

| Parameter | Predicted Value | Expected Trend and Rationale |

| O-H (hydroxyl) bond length | ~0.97 Å | Longer than a typical free hydroxyl due to involvement in hydrogen bonding. |

| C=O (carbonyl) bond length | ~1.22 Å | Slightly elongated due to accepting a hydrogen bond. |

| O-H...O (H-bond) distance | ~1.7 - 1.9 Å | Indicative of a strong intramolecular hydrogen bond. |

| C-Br bond length | ~1.90 Å | Typical for a C(sp²)-Br bond. |

| Dihedral angle (ring-COOH) | Near planar | Intramolecular hydrogen bonding will favor a planar arrangement. |

Spectroscopic Properties: Simulating the Molecule's Fingerprints

Computational chemistry allows us to predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting future experimental data.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm that an optimized structure is a true minimum on the potential energy surface but also provide the vibrational modes of the molecule. These can be visualized to understand the nature of the atomic motions and can be used to generate theoretical infrared (IR) and Raman spectra.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description and Significance |

| O-H stretch (hydroxyl, H-bonded) | 3200 - 3400 | Broad and shifted to lower frequency due to strong intramolecular hydrogen bonding. |

| O-H stretch (carboxylic acid dimer) | 2500 - 3000 (broad) | Characteristic of carboxylic acid dimers, though intramolecular H-bonding may alter this. |

| C=O stretch (carbonyl, H-bonded) | 1680 - 1700 | Shifted to lower frequency compared to a non-H-bonded carbonyl. |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong absorption, typical for phenols. |

| C-Br stretch | 500 - 600 | Found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method is a reliable approach for calculating NMR chemical shifts. These theoretical values can aid in the assignment of peaks in experimentally obtained spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Carboxylic acid proton | > 12 | Highly deshielded due to the electronegative oxygen atoms and potential hydrogen bonding. |

| Hydroxyl proton | 9 - 11 | Deshielded due to intramolecular hydrogen bonding. |

| Aromatic protons | 7.0 - 8.0 | The specific shifts will depend on the electronic effects of the bromo and hydroxyl groups. |

| ¹³C NMR | ||

| Carbonyl carbon | 170 - 175 | Typical for a carboxylic acid. |

| Aromatic carbons | 110 - 140 | The carbon attached to the bromine will be shifted upfield compared to the others. |

Electronic Properties: Mapping the Molecule's Reactivity

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

-

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the aromatic ring, particularly on the electron-rich hydroxyl group.

-

LUMO : Represents the ability to accept an electron. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Diagram: HOMO-LUMO Energy Levels

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Experimental Protocols for Computational Studies

This section provides a generalized, step-by-step protocol for performing the theoretical studies described in this guide using a typical quantum chemistry software package.

Protocol for Geometry Optimization and Frequency Calculation

-

Build the Molecule : Construct the 3D structure of this compound using a molecular modeling interface.

-

Set Up the Calculation :

-

Select the calculation type: Geometry Optimization + Frequency .

-

Choose the theoretical method: DFT with the B3LYP functional.

-

Select the basis set: 6-311+G(d,p) .

-

Define the molecular charge (0) and spin multiplicity (singlet).

-

-

Submit and Monitor the Calculation : Run the calculation and monitor its progress.

-

Analyze the Results :

-

Confirm that the optimization has converged.

-

Verify that there are no imaginary frequencies, which confirms the structure is a true minimum.

-

Visualize the optimized geometry and record the bond lengths, angles, and dihedral angles.

-

Analyze the calculated vibrational frequencies and compare them to expected values for the functional groups.

-

Protocol for NMR Chemical Shift Calculation

-

Use the Optimized Geometry : Start with the global minimum energy conformer obtained from the previous protocol.

-

Set Up the Calculation :

-

Select the calculation type: NMR .

-

Choose the theoretical method: DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

-

Specify the GIAO method for NMR calculations.

-

-

Submit and Analyze : Run the calculation and analyze the output to obtain the predicted chemical shifts for each nucleus. These are typically referenced against a standard like Tetramethylsilane (TMS), which should also be calculated at the same level of theory for accurate comparison.

Conclusion and Future Directions

This technical guide has laid out a comprehensive theoretical framework for the investigation of this compound. Through the application of Density Functional Theory, we can predict its stable conformations, geometric parameters, spectroscopic signatures, and electronic properties. These theoretical insights provide a powerful starting point for understanding the behavior of this molecule and for guiding future experimental work.

For researchers in drug development, the predicted conformational preferences and electronic properties can inform the design of derivatives with enhanced binding affinities to biological targets. For materials scientists, understanding the intermolecular interactions, which can also be modeled computationally, can aid in the design of novel crystalline materials with desired properties.

The protocols and methodologies outlined herein are not only applicable to this compound but can also be adapted for the study of other substituted aromatic compounds, making this guide a valuable resource for the broader scientific community.

References

Methodological & Application

Comprehensive Physicochemical Characterization of 2-Bromo-3-hydroxybenzoic Acid: Advanced Analytical Protocols and Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its precise structural features—a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring—necessitate rigorous analytical characterization to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols for the definitive characterization of this compound using a multi-technique approach, including spectroscopic, chromatographic, and thermal analysis methods. The methodologies are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary tools for quality control and in-depth structural elucidation.

Introduction and Physicochemical Overview

The unequivocal characterization of chemical entities is a cornerstone of chemical research and pharmaceutical development. This compound (C₇H₅BrO₃) is a compound of interest due to its trifunctional nature, which makes it a versatile precursor. The relative positions of the bromo, hydroxyl, and carboxyl groups dictate its reactivity and potential biological activity. Therefore, confirming its structure and purity is of paramount importance.

This document outlines a logical and systematic workflow for the characterization of this molecule, starting from fundamental physicochemical properties to advanced spectroscopic and thermal analyses.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 91658-91-2 | PubChem[1] |

| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)C(=O)O | PubChem[1] |

| Polar Surface Area | 57.5 Ų | PubChem[1] |

Integrated Analytical Workflow

A multi-faceted approach is essential for the unambiguous characterization of a molecule like this compound. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression of analysis from structural confirmation to purity and stability assessment.

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Causality Behind Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen due to its excellent ability to dissolve polar aromatic acids and because the acidic protons (from -COOH and -OH) are often observable in this solvent.

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

Protocol 3.1: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

The labile protons of the carboxylic acid and hydroxyl groups may appear as broad singlets; their chemical shifts can be concentration-dependent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~13.0 (broad) | Singlet | 1H, -COOH |

| ~10.0 (broad) | Singlet | 1H, Ar-OH | |

| ~7.2 - 7.6 | Multiplets (3H) | 3H, Aromatic Protons | |

| ¹³C NMR | ~168 | Singlet | C=O (Carboxylic Acid) |

| ~150 | Singlet | C-OH | |

| ~110 | Singlet | C-Br |

| | ~115 - 135 | 4 Signals | 4 Aromatic Carbons (CH and C-COOH) |

Note: Predicted shifts are based on data from structurally similar compounds like 3-hydroxybenzoic acid and 2-bromobenzoic acid.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices:

-

The KBr pellet method is chosen for solid samples to eliminate solvent-related absorption bands and obtain a high-quality spectrum. It provides a solid-state snapshot of the molecule's vibrational modes, including those involved in intermolecular hydrogen bonding.

Protocol 3.2: FT-IR Analysis using KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the this compound sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is formed.[4]

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (e.g., 8-10 tons) with a hydraulic press to form a thin, translucent pellet.[4]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

-

Acquire the sample spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch (from hydrogen-bonded -COOH group) |

| ~3200-3500 | Broad | O-H stretch (from phenolic -OH group) |

| ~1680-1710 | Strong | C=O stretch (from aromatic carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C aromatic ring stretches |

| ~1200-1300 | Strong | C-O stretch (from acid and phenol) |

| ~550-750 | Medium-Weak | C-Br stretch |

Note: Expected wavenumbers are based on general values for these functional groups and data from related compounds like 2-bromobenzoic acid.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. For a non-volatile compound like this compound, Electrospray Ionization Mass Spectrometry coupled with HPLC (HPLC-ESI-MS) is a highly suitable technique.

Causality Behind Experimental Choices:

-

ESI: Electrospray ionization is a soft ionization technique ideal for polar, non-volatile molecules, preventing excessive fragmentation and ensuring the observation of the molecular ion.

-

Negative Ion Mode: Analysis in negative ion mode is preferred as carboxylic acids and phenols readily deprotonate to form stable [M-H]⁻ ions, leading to high sensitivity.

-

Isotopic Pattern: A key confirmatory feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion ([M-H]⁻ and [M+2-H]⁻), which is a definitive indicator of a monobrominated compound.[4]

Protocol 3.3: HPLC-ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

-

Chromatographic Conditions (for sample introduction):

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, Negative.

-

Mass Range: Scan from m/z 50 to 400.

-

Capillary Voltage: ~3.0-4.0 kV.

-

Drying Gas (N₂) Temperature: ~300-350 °C.

-

-

Data Analysis:

-

Identify the deprotonated molecular ion [M-H]⁻. For C₇H₅BrO₃, the expected m/z will be ~214.9 and ~216.9, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Analyze any significant fragment ions to further confirm the structure.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical ingredients and intermediates. A reversed-phase method is ideal for separating this compound from potential non-polar and polar impurities.

Causality Behind Experimental Choices:

-

Reversed-Phase C18 Column: This is the workhorse for separating small aromatic molecules based on their hydrophobicity.[7]

-

Acidified Mobile Phase: Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures a single, sharp peak shape and reproducible retention times.

-

UV Detection: The aromatic nature of the analyte allows for sensitive detection using a UV detector. The detection wavelength should be set at or near an absorbance maximum to ensure high sensitivity.[7]

Figure 2: Standard workflow for HPLC purity analysis.

Protocol 4.1: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: A standard HPLC system with a UV or PDA detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a column oven.

-

Reagents:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 255 nm.[7]

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent normalization method. The presence of any impurities, such as starting materials or positional isomers, would be indicated by separate peaks.

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on the material's stability, melting point, and decomposition profile. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is highly efficient. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events.[8]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using an inert nitrogen atmosphere prevents oxidative decomposition, allowing for the observation of the true thermal stability and melting behavior of the compound itself.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is standard for obtaining sharp, well-defined thermal events without sacrificing resolution.[9]

Protocol 5.1: Simultaneous TGA-DSC Analysis

-

Instrumentation: A simultaneous TGA-DSC instrument.

-